molecular formula C2H2ClFO B12811339 Chlorofluorooxirane CAS No. 87498-71-3

Chlorofluorooxirane

Katalognummer: B12811339
CAS-Nummer: 87498-71-3
Molekulargewicht: 96.49 g/mol
InChI-Schlüssel: VBABYXDQBXUZIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorofluorooxirane is an organic compound with the molecular formula C₂H₂ClFO. It is a member of the oxirane family, which are three-membered cyclic ethers. The presence of chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chlorofluorooxirane can be synthesized through various methods. One common method involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Chlorofluorooxirane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different fluorinated and chlorinated compounds.

    Substitution: this compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of chlorofluoroacetaldehyde, while reduction can produce chlorofluoroethanol.

Wissenschaftliche Forschungsanwendungen

Chlorofluorooxirane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into various molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which chlorofluorooxirane exerts its effects involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to chlorofluorooxirane include other halogenated oxiranes, such as:

  • Chloromethyloxirane
  • Fluoromethyloxirane
  • Dichloromethyloxirane

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

87498-71-3

Molekularformel

C2H2ClFO

Molekulargewicht

96.49 g/mol

IUPAC-Name

2-chloro-2-fluorooxirane

InChI

InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2

InChI-Schlüssel

VBABYXDQBXUZIS-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.